molecular formula C16H18O7 B4291516 1,3-DIETHYL 2-(FURAN-2-YL)-4,6-DIOXOCYCLOHEXANE-1,3-DICARBOXYLATE

1,3-DIETHYL 2-(FURAN-2-YL)-4,6-DIOXOCYCLOHEXANE-1,3-DICARBOXYLATE

Cat. No.: B4291516
M. Wt: 322.31 g/mol
InChI Key: DIPDCJYOIITUED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-(2-furyl)-4,6-dioxocyclohexane-1,3-dicarboxylate is an organic compound that features a furan ring attached to a cyclohexane ring with two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIETHYL 2-(FURAN-2-YL)-4,6-DIOXOCYCLOHEXANE-1,3-DICARBOXYLATE typically involves the reaction of furan derivatives with cyclohexane-1,3-dione under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction, followed by esterification to introduce the diethyl ester groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Mechanism of Action

The mechanism of action of 1,3-DIETHYL 2-(FURAN-2-YL)-4,6-DIOXOCYCLOHEXANE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions, while the ester groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Properties

IUPAC Name

diethyl 2-(furan-2-yl)-4,6-dioxocyclohexane-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O7/c1-3-21-15(19)12-9(17)8-10(18)13(16(20)22-4-2)14(12)11-6-5-7-23-11/h5-7,12-14H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPDCJYOIITUED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(C(C(=O)CC1=O)C(=O)OCC)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-DIETHYL 2-(FURAN-2-YL)-4,6-DIOXOCYCLOHEXANE-1,3-DICARBOXYLATE
Reactant of Route 2
Reactant of Route 2
1,3-DIETHYL 2-(FURAN-2-YL)-4,6-DIOXOCYCLOHEXANE-1,3-DICARBOXYLATE
Reactant of Route 3
Reactant of Route 3
1,3-DIETHYL 2-(FURAN-2-YL)-4,6-DIOXOCYCLOHEXANE-1,3-DICARBOXYLATE
Reactant of Route 4
Reactant of Route 4
1,3-DIETHYL 2-(FURAN-2-YL)-4,6-DIOXOCYCLOHEXANE-1,3-DICARBOXYLATE
Reactant of Route 5
1,3-DIETHYL 2-(FURAN-2-YL)-4,6-DIOXOCYCLOHEXANE-1,3-DICARBOXYLATE
Reactant of Route 6
1,3-DIETHYL 2-(FURAN-2-YL)-4,6-DIOXOCYCLOHEXANE-1,3-DICARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.